4,8-Dioxaundecane-1,11-diol is a chemical compound belonging to the class of dioxolanes, characterized by its unique molecular structure that includes two ether linkages and two hydroxyl groups. This compound is of interest in various scientific fields due to its potential applications in organic synthesis and materials science.
The compound can be synthesized through specific chemical reactions involving precursors that contain the appropriate functional groups. It is not commonly found in nature and is primarily produced in laboratory settings.
4,8-Dioxaundecane-1,11-diol can be classified as:
The synthesis of 4,8-Dioxaundecane-1,11-diol typically involves several key methods:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the presence of catalysts to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) are often employed to monitor the progress of the reaction and confirm the structure of the synthesized product.
4,8-Dioxaundecane-1,11-diol has a molecular formula of CHO. Its structure features:
4,8-Dioxaundecane-1,11-diol can participate in various chemical reactions:
These reactions are typically facilitated by specific catalysts or reagents that enhance reactivity and selectivity. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism underlying the reactivity of 4,8-Dioxaundecane-1,11-diol generally involves nucleophilic attack by hydroxyl groups on electrophilic centers in other molecules. For example:
Kinetic studies often reveal that these reactions follow first-order kinetics concerning the concentration of reactants involved in nucleophilic attacks.
4,8-Dioxaundecane-1,11-diol has several scientific uses:
The industrial synthesis of 4,8-dioxaundecane-1,11-diol (CAS 4161-32-4) follows a meticulously optimized three-step sequence, as documented in patent literature [1]. The initial stage involves the Michael addition of acrylonitrile to triethylene glycol under basic catalysis (2% w/v sodium hydroxide). This cyanethylation reaction proceeds at ambient temperature to yield 3,3'-[1,3-propanediylbis(oxy)]dipropionitrile, exploiting the nucleophilicity of the glycolate oxygen atoms. The nitrile intermediate is subsequently subjected to acid-catalyzed esterification using concentrated sulfuric acid in 95% ethanol, generating the corresponding diester. Final reduction of the ester groups using lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether furnishes the target diol with a reported yield of 79% [1]. This route capitalizes on commercially available starting materials and established reaction mechanisms, though it necessitates rigorous intermediate purification to prevent cross-contamination.
Table 1: Stepwise Synthesis Protocol
Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield |
---|---|---|---|---|
1 | Cyanethylation | Acrylonitrile, 2% NaOH, RT | 3,3'-[1,3-propanediylbis(oxy)]dipropionitrile | ~85%* |
2 | Esterification | H₂SO₄, 95% EtOH, reflux | Diethyl ester derivative | ~75%* |
3 | Reduction | LiAlH₄, anhydrous ether, then H₂O | 4,8-Dioxaundecane-1,11-diol | 79% |
* Yields estimated from analogous processes; patent specifies overall efficiency [1]
Lithium aluminium hydride (LiAlH₄) serves as the cornerstone reagent in the terminal reduction step due to its unparalleled ability to reduce ester functionalities to primary alcohols while preserving sensitive ether linkages. The 4,8-dioxaundecane backbone contains two ether oxygen atoms critical to the molecule’s properties, which remain intact under LiAlH₄ treatment. This chemoselectivity arises from LiAlH₄’s high reduction potential (−1.30 V) and nucleophilic attack mechanism via aluminate intermediates, which preferentially target carbonyl carbons over etheric oxygen [1] [4]. Alternative reductants like sodium borohydride (NaBH₄) exhibit insufficient reactivity toward esters at ambient temperatures, necessitating elevated temperatures that risk ether cleavage or polymerization. Post-reduction, careful quenching with water decomposes the aluminate complexes and liberates the diol, which is then isolated via solvent extraction and crystallization. This step demands anhydrous conditions, as LiAlH₄ reacts violently with water, posing significant safety challenges during scale-up.
Table 2: Comparison of Reducing Agents for Diester Reduction
Reductant | Chemoselectivity | Ether Stability | Reaction Conditions | Industrial Viability |
---|---|---|---|---|
LiAlH₄ | High (esters > ethers) | Excellent | Anhydrous, 0-25°C | Moderate (safety concerns) |
NaBH₄ | Low (slow ester red.) | Good | Protic solvents, 60-80°C | High |
DIBAL-H | Moderate | Good | −78°C, strict stoichiometry | Low (cost, handling) |
Recent advances prioritize sustainability in diol synthesis, focusing on solvent substitution and catalytic efficiency. The traditional process employs ethanol in esterification and ether in reduction, both classified as VOCs (volatile organic compounds). Green alternatives include:
Catalyst optimization targets the elimination of mineral acids (e.g., H₂SO₄) in esterification. Solid acid catalysts like sulfonated zirconia or acidic resins enable milder conditions (70°C vs. reflux) and simplify product isolation via filtration. Similarly, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) has demonstrated feasibility in transesterification steps, though reaction rates remain suboptimal for industrial throughput [7] [8]. Life-cycle assessments indicate these modifications reduce E-factors (kg waste/kg product) by 30–40%, primarily by avoiding aqueous quenches and facilitating solvent recovery.
Despite high laboratory yields, industrial production faces four critical bottlenecks:
Process intensification strategies include continuous-flow reactors for cyanethylation to enhance heat transfer and reduce acrylonitrile exposure, and in-situ ester reduction to minimize intermediate isolation. Nevertheless, current production costs (∼$100–250/kg, depending on purity) limit applications to high-value pharmaceuticals and specialty polymers [3] [4].
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Root Cause | Mitigation Strategy | Impact on Cost |
---|---|---|---|
LiAlH₄ Safety | Pyrophoricity, water sensitivity | Switch to NaBH₄ with Cu²⁺ catalysis | ↑ 15% (lower yields) |
Intermediate Purification | Salt byproducts, hydrophilicity | Membrane filtration, solvent switches | ↑ 20–30% |
Acrylonitrile Residuals | Toxicity (Class 2 carcinogen) | Continuous flow with real-time monitoring | ↑ 10% (equipment costs) |
Energy-Intensive Drying | Hygroscopic diol product | Azeotropic distillation with recycling | ↑ 12% |
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